Molecular Weight and Lipophilicity Modulation vs. 2-Cyclopentylpyrrolidine Hydrochloride
The addition of an ethyl spacer between the cyclopentyl ring and the pyrrolidine core in the target compound increases molecular weight and lipophilic surface area compared to the direct cyclopentyl-substituted analog. This structural modification is predicted to elevate LogP and membrane permeability, a critical determinant for CNS penetration or cellular uptake in cellular assays. No direct experimental LogP data is available for these specific compounds, but the molecular weight difference (203.75 vs. 175.7 g/mol) and increased rotatable bond count serve as a quantitative proxy for increased lipophilicity [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 203.75 |
| Comparator Or Baseline | 2-Cyclopentylpyrrolidine hydrochloride: 175.7 |
| Quantified Difference | +28.05 g/mol (approx. +16% increase) |
| Conditions | Calculated from molecular formula C11H22ClN vs. C9H18ClN |
Why This Matters
Increased molecular weight and lipophilicity predict enhanced passive membrane permeability, which is a key selection criterion for CNS-targeted or cell-penetrant chemical probes.
- [1] ChemBase. 2-cyclopentylpyrrolidine hydrochloride - Product Details. Retrieved February 2025. View Source
